molecular formula C10H11Cl2NO B3322411 1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol CAS No. 1450915-93-1

1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol

Cat. No.: B3322411
CAS No.: 1450915-93-1
M. Wt: 232.1 g/mol
InChI Key: LFVZLCKHDSVJFP-UHFFFAOYSA-N
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Description

1-Chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol is a chemical compound with the molecular formula C10H11Cl2NO. It is known for its structural complexity and potential applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of a chloro group, a chlorophenyl group, and a methylideneamino group attached to a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol typically involves the reaction between (S)-(+)-Epichlorohydrin and 4-Chlorobenzaldehyde. The reaction proceeds through a nucleophilic substitution mechanism, where the epoxide ring of epichlorohydrin is opened by the nucleophilic attack of the aldehyde group, followed by the formation of the methylideneamino linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or primary amines under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

1-Chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit bacterial mRNA translation, similar to the action of oxazolidinone antimicrobials . This inhibition can disrupt protein synthesis in bacteria, leading to their death.

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-5-10(14)7-13-6-8-1-3-9(12)4-2-8/h1-4,6,10,14H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVZLCKHDSVJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NCC(CCl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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